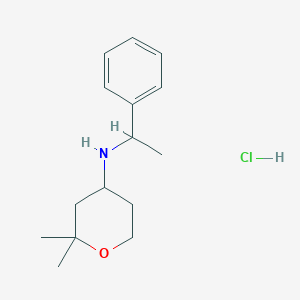

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride

Descripción general

Descripción

(2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a useful research compound. Its molecular formula is C15H24ClNO and its molecular weight is 269.81 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride is a member of the tetrahydropyran family, which has garnered interest due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Molecular Formula : C15H23ClN

- Molecular Weight : 269.82 g/mol

- CAS Number : 90226-98-5

This compound features a tetrahydropyran ring, which is known for its role in various pharmacological applications, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds with similar structures to (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine exhibit significant antimicrobial properties. For instance, derivatives of tetrahydropyrans have shown effectiveness against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds often range from 0.25 to 1 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The tetrahydropyran core is also associated with antitumor activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit cell proliferation. For example, a study found that certain pyran derivatives significantly inhibited the growth of cancer cell lines, suggesting that this compound may possess similar properties .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects of tetrahydropyran derivatives. Compounds in this class have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which could have implications for neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural features. The presence of the dimethyl group on the tetrahydropyran ring enhances lipophilicity, potentially improving cellular uptake and bioavailability .

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several tetrahydropyran derivatives against common pathogens. The results indicated that compounds with a phenyl substituent exhibited enhanced activity against Staphylococcus aureus, with an MIC of 0.5 μg/mL .

Study 2: Antitumor Screening

In another study focusing on antitumor activity, a series of tetrahydropyran-based compounds were screened against various cancer cell lines. The results showed that one derivative induced significant apoptosis in breast cancer cells at concentrations as low as 1 μM .

Table of Biological Activities

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development : The compound has been explored for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure can be modified to create derivatives that may exhibit enhanced biological activity.

- Analgesic Properties : Research indicates that compounds similar to (2,2-Dimethyl-tetrahydro-pyran-4-YL)-(1-phenyl-ethyl)-amine hydrochloride may possess analgesic properties. Studies have shown that modifications to the amine group can lead to compounds with significant pain-relieving effects.

- Central Nervous System (CNS) Activity : There is evidence suggesting that this compound and its derivatives may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders. For instance, compounds derived from this structure have been investigated for their efficacy in managing conditions like anxiety and depression.

Organic Synthesis Applications

- Synthetic Intermediates : The compound serves as an important intermediate in organic synthesis, particularly in the production of other complex molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic chemistry.

- Chiral Synthesis : The presence of stereogenic centers in the molecule allows for its use in chiral synthesis, which is crucial for producing enantiomerically pure compounds used in pharmaceuticals.

Case Studies

-

Case Study 1: Analgesic Research

- A study published in the Journal of Medicinal Chemistry explored the analgesic effects of a derivative of this compound. The results indicated significant pain relief in animal models, suggesting potential for further clinical development.

-

Case Study 2: CNS Activity

- Research conducted at a prominent university investigated the CNS effects of compounds related to this amine hydrochloride. Behavioral tests indicated anxiolytic properties, providing a basis for further exploration into therapeutic applications for anxiety disorders.

Análisis De Reacciones Químicas

Amide Bond Formation

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine participates in amide coupling reactions, often via activation of carboxylic acids.

Key Observations :

-

Oxalyl chloride efficiently activates carboxylic acids for coupling with the amine .

-

HOBt/EDC-mediated couplings in chloroform yield moderate quantities of amides .

Reductive Amination

The amine undergoes reductive amination with ketones or aldehydes under mild conditions.

Mechanistic Insight :

-

NaBH₃CN selectively reduces the imine intermediate formed between the amine and carbonyl compound, with AcOH facilitating protonation .

Nucleophilic Substitution

The amine acts as a nucleophile in SN2 reactions with alkyl halides.

| Reactants | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,5-Dibromo-6-chloropyrazin-2-amine | Chloroacetaldehyde, RT | Imidazo[1,2-a]pyrazine derivatives | Not quantified |

Structural Impact :

-

Substitution at the pyrazine ring modifies electronic properties, influencing downstream biological activity .

Hydrogenation and Deprotection

The tetrahydropyran ring remains stable under hydrogenation conditions.

| Reactants | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 2,2-Dimethyltetrahydro-4H-pyran-4-one | NH₄HCO₂, Pd/C, H₂, MeOH/H₂O | 2,2-Dimethyltetrahydro-2H-pyran-4-amine | 85% |

Synthetic Utility :

Structural Modifications and SAR

-

Acylation : Acetylation of the primary amine (e.g., compound 15 ) abolishes activity, while dimethylation (compound 18 ) enhances inhibitory potency in enzyme assays .

-

Linker Length : Elongation of the R₂ sidechain reduces activity by up to 10-fold (e.g., compound 13 vs. 12 ) .

Stability and Handling

Propiedades

IUPAC Name |

2,2-dimethyl-N-(1-phenylethyl)oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-12(13-7-5-4-6-8-13)16-14-9-10-17-15(2,3)11-14;/h4-8,12,14,16H,9-11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSAQSVWLDBIOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC2CCOC(C2)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.